N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
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Overview
Description
N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by the introduction of the methanesulfonamide group. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-phenyl-4,6-dimethylpyrimidine.
Formation of the Pyrrolidine Ring: This step may involve the use of chiral catalysts to ensure the correct stereochemistry.
Introduction of the Methanesulfonamide Group: This can be done through sulfonation reactions using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl]methanesulfonamide
- N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-ethylpyrrolidin-3-yl]methanesulfonamide
Uniqueness
N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific stereochemistry and the presence of the methanesulfonamide group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13(2)16-11-23(12-17(16)22-26(4,24)25)18-10-14(3)20-19(21-18)15-8-6-5-7-9-15/h5-10,13,16-17,22H,11-12H2,1-4H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWCXRHYTMCMTI-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CC(C(C3)NS(=O)(=O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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